molecular formula C18H23NO2 B11668626 2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione

2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione

Cat. No.: B11668626
M. Wt: 285.4 g/mol
InChI Key: BVCZPSHBGQYNNS-UHFFFAOYSA-N
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Description

2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a pentylamino group attached to a methylidene moiety, which is further connected to a cyclohexane ring substituted with a phenyl group and two keto groups at positions 1 and 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Keto Groups: The keto groups at positions 1 and 3 can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Pentylamino Group: The pentylamino group can be attached through a nucleophilic substitution reaction using pentylamine.

    Formation of the Methylidene Moiety: The methylidene moiety can be introduced through a condensation reaction with formaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase the yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or diols.

    Substitution: Derivatives with different functional groups replacing the pentylamino group.

Scientific Research Applications

2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylamino)methylidene]-5-phenylcyclohexane-1,3-dione
  • 2-[(Methylamino)methylidene]-5-phenylcyclohexane-1,3-dione
  • 2-[(Ethylamino)methylidene]-5-phenylcyclohexane-1,3-dione

Uniqueness

2-[(Pentylamino)methylidene]-5-phenylcyclohexane-1,3-dione is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the pentyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

3-hydroxy-2-(pentyliminomethyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C18H23NO2/c1-2-3-7-10-19-13-16-17(20)11-15(12-18(16)21)14-8-5-4-6-9-14/h4-6,8-9,13,15,20H,2-3,7,10-12H2,1H3

InChI Key

BVCZPSHBGQYNNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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